

3-Amino-6-bromopyrazine-2-carboxylic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-6-bromopyrazine-2-carboxylic acid

Cat. No.: B017998

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Amino-6-bromopyrazine-2-carboxylic Acid**

Introduction

3-Amino-6-bromopyrazine-2-carboxylic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyrazine, it serves as a crucial building block and key intermediate in the synthesis of a variety of bioactive molecules, including novel kinase inhibitors for oncology and agents for crop protection.^{[1][2]} Its unique arrangement of a carboxylic acid, an amino group, and a bromine atom on the pyrazine core provides multiple reaction sites for medicinal chemists to build molecular complexity and tune pharmacological properties.

Despite its importance as a synthetic intermediate, a comprehensive, publicly available dataset of its experimentally determined physical properties is notably absent. Chemical supplier data often indicates that key values, such as melting point and pKa, require experimental determination.^[3] This guide, therefore, serves a dual purpose: first, to consolidate all known and computed physicochemical properties of **3-Amino-6-bromopyrazine-2-carboxylic acid**; and second, to provide authoritative, step-by-step protocols for the experimental determination of its primary physical characteristics. This document is designed for researchers, process chemists, and drug development professionals who require a robust understanding and a practical framework for the characterization of this important molecule.

Compound Identity and Core Properties

Accurate identification is the foundation of all subsequent chemical and physical analysis. The fundamental identifiers and computed properties for **3-Amino-6-bromopyrazine-2-carboxylic acid** are summarized below.

Parameter	Value	Source
IUPAC Name	3-amino-6-bromopyrazine-2-carboxylic acid	[4]
CAS Number	486424-37-7	[4]
Molecular Formula	C ₅ H ₄ BrN ₃ O ₂	[4]
Molecular Weight	218.01 g/mol	[4]
Appearance	Yellow to Brown Solid Powder	
Canonical SMILES	C1=C(N=C(C(=N1)N)C(=O)O)Br	
InChIKey	MTNAQEKMSVDTAQ-UHFFFAOYSA-N	[4]
Monoisotopic Mass	216.94869 Da	[4]
Polar Surface Area	89.1 Å ²	[4]
XLogP3 (Predicted)	0.9	[4]

Physicochemical Properties: Analysis and Expert Postulation

While specific experimental data is scarce, we can leverage data from the parent compound, 3-aminopyrazine-2-carboxylic acid (CAS 5424-01-1), and fundamental chemical principles to predict the physical properties of the 6-bromo derivative.

Melting Point

- Reported Value: Needs experimental determination.[\[3\]](#)

- Parent Compound Value: The melting point of 3-aminopyrazine-2-carboxylic acid is reported as 205-210 °C, with decomposition.[5]
- Expert Analysis: The introduction of a heavy bromine atom onto the pyrazine ring increases the molecular weight and enhances intermolecular forces, such as van der Waals interactions. This typically leads to a higher melting point. Therefore, the melting point of **3-Amino-6-bromopyrazine-2-carboxylic acid** is expected to be higher than that of its non-brominated parent, likely exceeding 210 °C, and may also exhibit decomposition.

Acidity (pKa)

- Reported Value: Needs experimental determination.[3]
- Parent Compound Value: The predicted pKa of the carboxylic acid group on 3-aminopyrazine-2-carboxylic acid is approximately 3.65.[5]
- Expert Analysis: The acidity of the carboxylic acid is primarily influenced by the electronic effects of the substituents on the pyrazine ring. Bromine is an electron-withdrawing group via induction. This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base upon deprotonation. This stabilization makes the proton easier to remove, thus increasing the acidity. Consequently, the pKa of **3-Amino-6-bromopyrazine-2-carboxylic acid** is predicted to be lower (more acidic) than the parent compound's value of ~3.65. This is a critical consideration for salt formation strategies in drug development.

Solubility

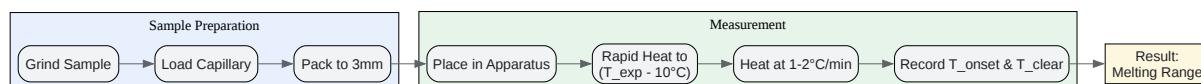
- Reported Value: Limited solubility in water, soluble in some polar organic solvents.[3]
- Expert Analysis: The molecule possesses both polar functional groups (carboxylic acid, amine) capable of hydrogen bonding and a larger, more hydrophobic bromopyrazine core.
 - Aqueous Solubility: At low pH, the amino group will be protonated ($-\text{NH}_3^+$), and at high pH, the carboxylic acid will be deprotonated ($-\text{COO}^-$). In these ionized states, solubility in water is expected to increase. At its isoelectric point, the molecule will exist as a zwitterion, likely exhibiting its lowest aqueous solubility. The overall "limited" solubility is a balance of these factors.

- Organic Solubility: High solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is expected, as these can effectively solvate the polar groups. Solubility in alcohols like methanol and ethanol should be moderate. It is expected to have very low solubility in non-polar solvents such as hexanes or toluene.

Protocols for Experimental Characterization

To address the data gaps, the following sections detail standardized, authoritative methodologies for determining the key physical properties.

Melting Point Determination (USP <741> Method)


The determination of a sharp melting range is a primary indicator of purity. The United States Pharmacopeia (USP) method <741> provides a standardized approach.[\[5\]](#)

Causality: A slow, controlled heating rate (~1 °C/minute) near the melting point is critical. Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to a broadened and inaccurate melting range. Using a finely ground, tightly packed powder ensures uniform heat transfer throughout the sample.

Protocol Steps:

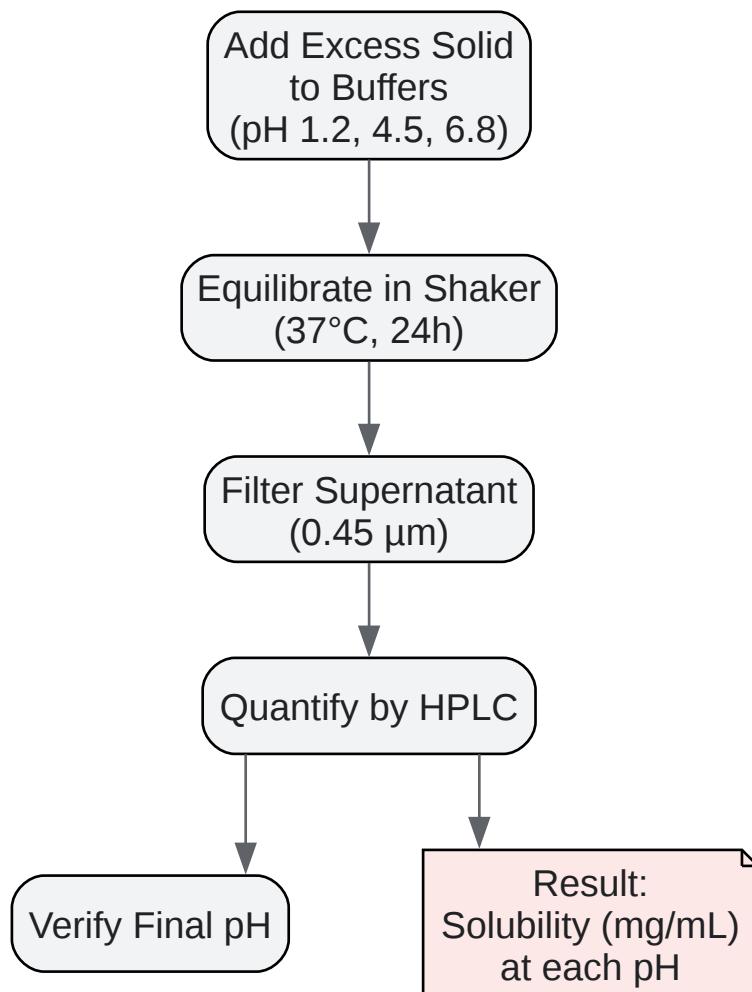
- Sample Preparation: Finely grind a small amount of the dry **3-Amino-6-bromopyrazine-2-carboxylic acid**.
- Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder. Pack the powder into the bottom of the tube by tapping or dropping it through a long glass tube to form a compact column of 2.5-3.5 mm.
- Instrument Setup: Place the capillary into the heating block of a calibrated melting point apparatus.
- Rapid Initial Heating: Heat the block rapidly to a temperature approximately 10 °C below the expected melting point (>210 °C).
- Controlled Measurement: Reduce the heating rate to 1-2 °C per minute.

- Data Recording: Record the temperature at which the first droplet of liquid appears (T_{onset}) and the temperature at which the last solid particle melts (T_{clear}). The melting range is T_{onset} to T_{clear} .
- Replicate: Perform the measurement in triplicate to ensure reproducibility.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Thermodynamic Aqueous Solubility (Shake-Flask Method)


This method, consistent with WHO and USP guidelines, determines the equilibrium solubility of a compound at different pH values, which is critical for biopharmaceutical classification.[\[1\]](#)[\[6\]](#)

Causality: Using an excess of the solid compound ensures that a saturated solution is formed, reaching a true thermodynamic equilibrium. Agitating the suspension for a sufficient duration (e.g., 24-48 hours) is necessary to ensure this equilibrium is reached. Analysis by a specific method like HPLC is crucial to distinguish the compound from any potential impurities or degradants.

Protocol Steps:

- Buffer Preparation: Prepare buffer solutions at pH 1.2 (0.1N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).
- Sample Addition: Add an excess amount of **3-Amino-6-bromopyrazine-2-carboxylic acid** to separate vials containing each buffer solution. The excess should be clearly visible as a solid suspension.

- Equilibration: Seal the vials and place them in a shaker bath maintained at 37 ± 1 °C. Agitate for at least 24 hours.
- Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 μ m syringe filter to remove all undissolved solids.
- Quantification: Dilute the filtered supernatant appropriately and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
- pH Verification: Measure the final pH of each solution to ensure it has not shifted significantly.

[Click to download full resolution via product page](#)

Caption: Shake-Flask Method for Solubility.

Expected Spectroscopic Signatures

While experimental spectra are not available, a predictive analysis based on the molecular structure and data from related compounds provides a strong starting point for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: (Predicted in DMSO-d₆)
 - Pyrazine Proton (H-5): A single aromatic proton is present. It is expected to appear as a singlet in the range of δ 8.0-8.5 ppm.
 - Amine Protons (-NH₂): These protons are exchangeable. They are expected to appear as a broad singlet around δ 7.0-7.5 ppm. This peak will disappear upon addition of D₂O.
 - Carboxylic Acid Proton (-COOH): This is a highly deshielded, exchangeable proton. It is expected to appear as a very broad singlet far downfield, typically $> \delta$ 12 ppm.[7] This peak will also disappear upon addition of D₂O.
- ^{13}C NMR: (Predicted in DMSO-d₆) The molecule has 5 unique carbon atoms.
 - Carboxylic Carbon (-COOH): The carbonyl carbon is the most deshielded, expected in the δ 165-170 ppm range.[8]
 - Aromatic Carbons (C-2, C-3, C-6): The carbons attached to heteroatoms (N, Br) will be significantly shifted. C-2 (attached to COOH) and C-3 (attached to NH₂) are expected around δ 150-160 ppm. The carbon bearing the bromine (C-6) would be expected at a lower field than its protonated counterpart, perhaps in the δ 130-140 ppm range.
 - Aromatic Carbon (C-5): The carbon bearing the lone proton is expected to be the most upfield of the ring carbons, likely in the δ 120-130 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be dominated by the characteristic vibrations of its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type & Notes
-COOH	2500-3300 (very broad)	O-H stretch, broadened by hydrogen bonding.
-NH ₂	3300-3500 (two sharp bands)	N-H symmetric and asymmetric stretches.
C=O	1680-1720	Carbonyl stretch of the carboxylic acid.
Aromatic Ring	1450-1600	C=C and C=N ring stretching vibrations.
C-Br	550-650	C-Br stretch, typically in the fingerprint region.

This pattern is based on analysis of the parent compound, 3-aminopyrazine-2-carboxylic acid, and standard correlation tables.[\[9\]](#)[\[10\]](#)

Safety, Handling, and Storage

It is imperative to handle **3-Amino-6-bromopyrazine-2-carboxylic acid** with appropriate safety precautions. The aggregated GHS hazard classifications are summarized below.

GHS Pictogram	Hazard Class	Hazard Statement
ngcontent-ng-c887220695="" class="ng-star-inserted">	Acute Toxicity (Oral, Dermal, Inhalation)	H302, H312, H332: Harmful if swallowed, text contact with skin, or if inhaled.
Skin Irritation	H315: Causes skin irritation. [4]	
Eye Irritation	H319: Causes serious eye irritation. [4]	
Respiratory Irritation	H335: May cause respiratory irritation. [4]	
ngcontent-ng-c887220695="" class="ng-star-inserted">	ngcontent-ng-c887220695="" class="ng-star-inserted">	H318: Causes serious eye damage.

- **Handling:** Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry, dark place. For long-term stability, storage in a freezer at -20°C is recommended.

Conclusion

3-Amino-6-bromopyrazine-2-carboxylic acid is a synthetic building block with high potential, yet its fundamental physical properties remain to be fully characterized in scientific literature. This guide has consolidated all available computed and qualitative data while providing an expert-driven analysis to predict key parameters like melting point and pKa based on established chemical principles and data from analogous compounds. Furthermore, by presenting robust, authoritative protocols for experimental determination, this document establishes a clear and reliable pathway for researchers to generate the precise data needed for process development, formulation, and regulatory filings. This comprehensive approach ensures that future work involving this compound can be built upon a foundation of scientific rigor and technical accuracy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-6-bromopyrazine-2-carboxylic acid | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Amino-6-bromopyrazine-2-carboxylic Acid | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]
- 4. 3-Amino-6-bromopyrazine-2-carboxylic acid | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminopyrazine-2-carboxylic acid CAS#: 5424-01-1 [chemicalbook.com]
- 6. 3-Amino-6-Bromo-2-Pyrazinecarboxylic Acid | Chemical Properties, Uses, Safety Data & China Supplier [chemheterocycles.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. opotek.com [opotek.com]
- To cite this document: BenchChem. [3-Amino-6-bromopyrazine-2-carboxylic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017998#3-amino-6-bromopyrazine-2-carboxylic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com